2-Fluoro-4-(3-methylphenyl)benzoic acid

Medicinal Chemistry Lipophilicity ADME

2-Fluoro-4-(3-methylphenyl)benzoic acid (IUPAC: 3-fluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid) is a halogenated biphenyl carboxylic acid that serves as a versatile intermediate in medicinal chemistry and materials science. The compound combines an ortho-fluorine substituent on the benzoic acid ring with a meta-methylphenyl group at the 4-position, yielding a molecular weight of 230.23 g/mol and a calculated LogP of 3.50.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1183946-65-7
Cat. No. B1440900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(3-methylphenyl)benzoic acid
CAS1183946-65-7
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17)
InChIKeyNJNUTPBGWJQWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(3-methylphenyl)benzoic acid (CAS 1183946-65-7): A Fluorinated m-Tolyl Building Block for Biphenyl-4-Carboxylic Acid Libraries


2-Fluoro-4-(3-methylphenyl)benzoic acid (IUPAC: 3-fluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid) is a halogenated biphenyl carboxylic acid that serves as a versatile intermediate in medicinal chemistry and materials science . The compound combines an ortho-fluorine substituent on the benzoic acid ring with a meta-methylphenyl group at the 4-position, yielding a molecular weight of 230.23 g/mol and a calculated LogP of 3.50 . Unlike its non-fluorinated counterpart 4-(3-methylphenyl)benzoic acid (LogP 3.36), the presence of the electron-withdrawing fluorine atom modulates both the compound's lipophilicity and its acid dissociation constant, which are critical parameters for downstream coupling reactivity and pharmacokinetic profiling .

Why Unsubstituted or Differently Substituted Biphenyl Carboxylic Acids Cannot Directly Replace 2-Fluoro-4-(3-methylphenyl)benzoic Acid


Biphenyl-4-carboxylic acid derivatives are not interchangeable due to the profound impact of even a single substituent on electronic, steric, and physicochemical properties. The ortho-fluorine in 2-Fluoro-4-(3-methylphenyl)benzoic acid significantly lowers the pKa of the carboxylic acid (~3.9 predicted) compared to its non-fluorinated analog (~4.2 predicted), altering its reactivity in amide coupling and its ionization state under physiological conditions . Simultaneously, the 3-methyl group on the distal ring introduces a defined steric and electronic profile that influences π-stacking interactions and rotational freedom around the biaryl axis, a feature absent in the unsubstituted phenyl analog . Simple substitution with a des-methyl or des-fluoro analog therefore fails to recapitulate the same reaction kinetics, metabolic stability, or target binding geometry.

Quantitative Differentiation: Where 2-Fluoro-4-(3-methylphenyl)benzoic acid Outperforms Its Closest Analogs


Elevated Lipophilicity (LogP 3.50) Relative to the Non-Fluorinated Analog Improves Predicted Membrane Permeability

The target compound exhibits a calculated partition coefficient (LogP) of 3.50 , which is 0.14 log units higher than that of its direct non-fluorinated analog, 4-(3-methylphenyl)benzoic acid (LogP 3.36) . This difference, while numerically modest, reflects the addition of a hydrophobic fluorine atom and translates into a ~38% increase in predicted membrane permeability based on the log-linear relationship between LogP and permeability coefficients.

Medicinal Chemistry Lipophilicity ADME

Enhanced Acidity (Lower pKa) Through Ortho-Fluorine Electronic Withdrawal Relative to Non-Fluorinated Biphenyl-4-Carboxylic Acids

The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect, lowering the predicted pKa of the carboxylic acid to approximately 3.9 . This is notably more acidic than the non-fluorinated analog 4-(3-methylphenyl)benzoic acid, which has a predicted pKa of approximately 4.2 . The ~0.3 unit decrease corresponds to a 2-fold increase in the population of the deprotonated (carboxylate) species at physiological pH, which can enhance aqueous solubility, improve salt formation, and alter protein-binding interactions.

Bioconjugation pKa Reactivity

Distinct Steric and Electronic Profile at the 3-Methyl Position Enables Selective Suzuki Coupling Reactivity

The meta-methyl substituent on the distal phenyl ring provides a well-defined steric bulk (Taft Es ≈ -0.07) without the strong resonance effects of para-substitution. In comparative Suzuki-Miyaura coupling studies with aryl boronic acids, 2-Fluoro-4-(3-methylphenyl)benzoic acid exhibits a faster oxidative addition rate than its 4-methylphenyl isomer [1]. The 3-methyl positioning reduces undesired steric hindrance at the reactive site while maintaining sufficient hydrophobicity for organic-phase solubility, offering a balance that the 4-methyl and unsubstituted analogs do not achieve.

Cross-Coupling Steric Effects Synthetic Chemistry

Metabolic Soft-Spot Blocking: Fluorine at the 2-Position Reduces CYP450-Mediated Oxidation of the Biphenyl Scaffold

Ortho-fluorination on the benzoic acid ring is a well-established medicinal chemistry strategy to block oxidative metabolism at the adjacent carbon. The 2-fluoro substituent in 2-Fluoro-4-(3-methylphenyl)benzoic acid is predicted to increase the metabolic half-life in human liver microsomes by ≥2-fold compared to the non-fluorinated parent, based on class-level data for ortho-fluoro benzoic acid derivatives [1]. The non-fluorinated analog 4-(3-methylphenyl)benzoic acid lacks this protection and is expected to undergo rapid CYP450-mediated hydroxylation at the 2-position.

Drug Metabolism CYP450 Fluorine Blocking

When to Prioritize 2-Fluoro-4-(3-methylphenyl)benzoic acid Over Generic Biphenyl Carboxylic Acids


Design of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

The compound's LogP of 3.50 [1] falls within the optimal range (3-5) for blood-brain barrier penetration while the fluorine atom provides metabolic stability. Medicinal chemists targeting CNS kinases should select this intermediate over the non-fluorinated analog (LogP 3.36) to enhance brain exposure without the risk of rapid oxidative clearance.

Aqueous-Phase Amide Coupling for PROTAC Linker Synthesis

With a predicted pKa of ~3.9 [1], the compound remains predominantly deprotonated at neutral pH, facilitating efficient EDC/NHS coupling in aqueous media. This enhances conversion rates compared to the less acidic (pKa ~4.2) non-fluorinated analog, reducing the need for organic co-solvents in PROTAC and bioconjugation workflows .

Fragment-Based Screening Libraries Targeting Hydrophobic Protein Pockets

The defined 3-methylphenyl motif presents a rigid, hydrophobic moiety that can engage in edge-to-face π-stacking interactions within aromatic protein clefts. The fluorine atom adds a orthogonal electrostatic readout (C-F...H-N hydrogen bond acceptor) without introducing the steric bulk or metabolism seen with larger halogens, making it a preferred fragment in 19F-NMR-based screening [1].

Synthesis of Insecticidal Biphenyl Esters via Late-Stage Functionalization

As a key intermediate in pyrethroid-like insecticide scaffolds [1], the compound's combination of a free carboxylic acid for esterification and a fluorine handle for further derivatization makes it superior to des-fluoro or des-methyl analogs that would require additional synthetic steps to introduce these critical functionalities.

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